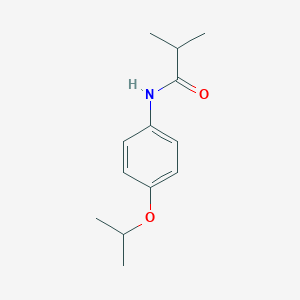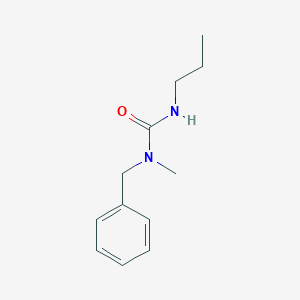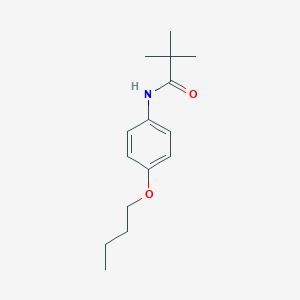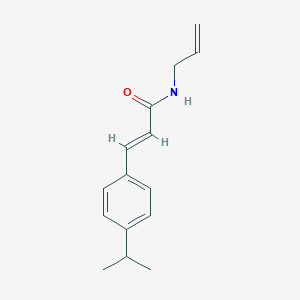
N-(1-phenylethyl)-2-propoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-phenylethyl)-2-propoxybenzamide, also known as NPPB, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a potent inhibitor of chloride channels and has been shown to have a variety of biochemical and physiological effects. In
Scientific Research Applications
N-(1-phenylethyl)-2-propoxybenzamide has been used extensively in scientific research due to its ability to inhibit chloride channels. This compound has been shown to be useful in the study of a variety of physiological and pathological processes, including cell volume regulation, apoptosis, and cystic fibrosis. N-(1-phenylethyl)-2-propoxybenzamide has also been used in the study of ion transport in the kidney, gastrointestinal tract, and respiratory system.
Mechanism of Action
N-(1-phenylethyl)-2-propoxybenzamide acts as a potent inhibitor of chloride channels by binding to the channel pore and preventing the movement of chloride ions across the membrane. This leads to a decrease in chloride conductance and an increase in cell volume. The precise mechanism of action of N-(1-phenylethyl)-2-propoxybenzamide is not fully understood, but it is thought to involve interactions with specific amino acid residues within the channel pore.
Biochemical and Physiological Effects:
N-(1-phenylethyl)-2-propoxybenzamide has been shown to have a variety of biochemical and physiological effects. In addition to its role as a chloride channel inhibitor, N-(1-phenylethyl)-2-propoxybenzamide has been shown to modulate the activity of other ion channels, including calcium and potassium channels. This compound has also been shown to have anti-inflammatory effects and to modulate the activity of various enzymes and signaling pathways.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1-phenylethyl)-2-propoxybenzamide in lab experiments is its potency as a chloride channel inhibitor. This allows for precise control over chloride conductance and can be useful in the study of a variety of physiological processes. However, one limitation of using N-(1-phenylethyl)-2-propoxybenzamide is its potential for off-target effects, as it has been shown to modulate the activity of other ion channels and signaling pathways.
Future Directions
There are many potential future directions for research involving N-(1-phenylethyl)-2-propoxybenzamide. One area of interest is the study of the role of chloride channels in various disease states, including cystic fibrosis and hypertension. Additionally, there is potential for the development of new therapeutics based on the inhibition of chloride channels, and N-(1-phenylethyl)-2-propoxybenzamide may serve as a useful starting point for the development of these compounds. Finally, further studies are needed to fully elucidate the mechanism of action of N-(1-phenylethyl)-2-propoxybenzamide and to identify any potential off-target effects.
Synthesis Methods
The synthesis of N-(1-phenylethyl)-2-propoxybenzamide involves the reaction of 2-propoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-phenylethylamine to form N-(1-phenylethyl)-2-propoxybenzamide. The resulting product is purified by recrystallization to obtain a white crystalline powder.
properties
Product Name |
N-(1-phenylethyl)-2-propoxybenzamide |
|---|---|
Molecular Formula |
C18H21NO2 |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
N-(1-phenylethyl)-2-propoxybenzamide |
InChI |
InChI=1S/C18H21NO2/c1-3-13-21-17-12-8-7-11-16(17)18(20)19-14(2)15-9-5-4-6-10-15/h4-12,14H,3,13H2,1-2H3,(H,19,20) |
InChI Key |
RMHWFEUWSYCNHK-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC=C1C(=O)NC(C)C2=CC=CC=C2 |
Canonical SMILES |
CCCOC1=CC=CC=C1C(=O)NC(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-butyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B255497.png)
![Ethyl 2-({[(3,4-dimethoxybenzoyl)oxy]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255498.png)

![2-amino-1-(3-chloro-4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B255504.png)


![N-[2-methyl-6-(propan-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B255518.png)


![7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B255521.png)

![N-[2-(dimethylamino)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B255525.png)

